Oroxin B is classified as a flavonoid and is specifically categorized under the subclass of flavones. It is predominantly found in the seeds and bark of Oroxylum indicum, a tree native to tropical regions of Asia. The chemical formula of Oroxin B is with a molecular weight of approximately 594.52 g/mol .
The synthesis of Oroxin B can be achieved through various methods, primarily involving extraction from natural sources. The compound can be isolated from Oroxylum indicum using solvent extraction techniques followed by chromatographic methods such as high-performance liquid chromatography (HPLC).
In laboratory settings, synthetic approaches may include:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular structure of Oroxin B features multiple hydroxyl groups and a complex arrangement of aromatic rings typical of flavonoids. Key structural characteristics include:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized or extracted Oroxin B .
Oroxin B undergoes various chemical reactions that are significant for its biological activity:
These reactions are essential in understanding how Oroxin B interacts with biological systems and contributes to its pharmacological effects .
Oroxin B exhibits several mechanisms of action:
These mechanisms highlight the compound's potential therapeutic applications in various diseases.
Oroxin B possesses distinct physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Oroxin B has been explored for various scientific applications:
Oroxin B exerts potent anti-inflammatory effects in metabolic-associated fatty liver disease (MAFLD) by targeting the TLR4-NF-κB signaling cascade. In high-fat diet-induced rat models, Oroxin B significantly reduced plasma levels of lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This reduction correlated with decreased hepatic inflammation and fibrosis. Mechanistically, Oroxin B:
Concurrently, Oroxin B modulated gut microbiota composition by:
Table 1: Effects of Oroxin B on Inflammatory Markers in MAFLD Models
Parameter | Change with Oroxin B | Biological Significance |
---|---|---|
Plasma LPS | ↓ 48-52% | Reduced endotoxin influx |
TNF-α | ↓ 45-50% | Suppressed hepatic inflammation |
IL-6 | ↓ 40-43% | Inhibited pro-inflammatory signaling |
Hepatic collagen deposition | ↓ 55-60% | Attenuated fibrosis progression |
Intestinal ZO-1/ZO-2 expression | ↑ 3.5-fold | Enhanced gut barrier function |
In osteoarthritis, Oroxin B disrupts the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) axis, a critical driver of cartilage degradation. In interleukin-1 beta (IL-1β)-stimulated murine chondrocytes, Oroxin B:
Notably, co-administration with the autophagy inhibitor 3-methyladenine abolished Oroxin B's chondroprotective effects, confirming autophagy induction is essential for its therapeutic action. In vivo, intra-articular Oroxin B injections (8 weeks) in destabilized medial meniscus surgery-induced osteoarthritic mice reduced cartilage erosion and synovitis by >50% compared to untreated controls [3] [9].
Table 2: Impact of Oroxin B on Key Osteoarthritis Markers
Molecular Target | Regulation by Oroxin B | Functional Outcome |
---|---|---|
PI3K phosphorylation | ↓ 62% | Inhibited catabolic signaling cascade |
Aggrecan expression | ↑ 3.1-fold | Preserved cartilage extracellular matrix |
MMP13 expression | ↓ 72% | Reduced collagen degradation |
LC3-II/LC3-I ratio | ↑ 2.5-fold | Enhanced autophagic flux |
IL-1β-induced apoptosis | ↓ 60% | Increased chondrocyte survival |
Oroxin B demonstrates multi-targeted anti-tumor activity through concerted modulation of mitogen-activated protein kinase (MAPK) and nuclear factor kappa B pathways:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: